molecular formula C15H12BrNO B563653 6-Bromo-3,4-dihydro-4-phenyl-carbostyril CAS No. 94025-76-0

6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Cat. No.: B563653
CAS No.: 94025-76-0
M. Wt: 302.171
InChI Key: NGZWCCIWYKYWDL-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.17 g/mol It is a derivative of carbostyril, featuring a bromine atom at the 6th position and a phenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril typically involves the bromination of 3,4-dihydro-4-phenyl-carbostyril. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-4-phenyl-carbostyril can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products Formed

    Substitution: Formation of various substituted carbostyril derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 6-Bromo-3,4-dihydro-4-phenyl-carbostyril serves as a valuable building block for synthesizing more complex organic molecules. Its bromine atom allows for various substitution reactions, enhancing its utility in creating derivatives with different functional groups .

Table 1: Chemical Reactions of this compound

Reaction TypeDescription
SubstitutionBromine can be replaced with other functional groups
OxidationCan be oxidized to form quinoline derivatives
ReductionReduction leads to alcohol derivatives

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, influencing pathways related to cell growth and apoptosis .

Case Study: Anticancer Activity
A study demonstrated that derivatives of carbostyril compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for therapeutic development .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique structure may provide a basis for developing new drugs targeting specific diseases. The compound's mechanism of action is believed to involve interactions with enzymes or receptors relevant to disease pathways .

Table 2: Potential Therapeutic Applications

Application AreaDescription
AntimicrobialPotential activity against bacterial strains
AnticancerInvestigated for effects on cancer cell proliferation
NeurologicalPossible effects on central nervous system functions

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it an attractive intermediate in synthetic processes .

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and phenyl group may play a role in its binding affinity to specific enzymes or receptors, influencing its biological activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-4-phenyl-carbostyril: Lacks the bromine atom at the 6th position.

    6-Chloro-3,4-dihydro-4-phenyl-carbostyril: Contains a chlorine atom instead of bromine.

    6-Fluoro-3,4-dihydro-4-phenyl-carbostyril: Contains a fluorine atom instead of bromine.

Uniqueness

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.

Biological Activity

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound belongs to the carbostyril family and features a bromine atom at the 6-position and a phenyl group at the 4-position. The chemical structure can be represented as follows:

C16H16BrN Molecular formula \text{C}_{16}\text{H}_{16}\text{Br}\text{N}\quad \text{ Molecular formula }

The compound exhibits moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act on:

  • Central Nervous System (CNS) Receptors : The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
  • Enzymatic Activity : It has been investigated for its potential as an inhibitor of certain enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For example, it has shown potential in inhibiting cell proliferation in breast cancer models.
  • Neuroprotective Effects : There is evidence indicating that the compound may have protective effects against neurodegenerative diseases by modulating oxidative stress pathways.
  • Antimicrobial Properties : Some studies have reported antibacterial activity against specific strains of bacteria, although further investigation is necessary to elucidate the underlying mechanisms.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest in G1 phase
HeLa (Cervical)12Disruption of mitochondrial function

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Neuroprotective Effects

In a neuroprotection study, this compound was tested for its ability to reduce oxidative stress in neuronal cells exposed to neurotoxic agents. The results showed a significant reduction in reactive oxygen species (ROS) levels, indicating potential neuroprotective properties.

Antimicrobial Activity

Research on the antimicrobial effects revealed that this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, suggesting moderate antibacterial efficacy.

Properties

IUPAC Name

6-bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWCCIWYKYWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675725
Record name 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94025-76-0
Record name 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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